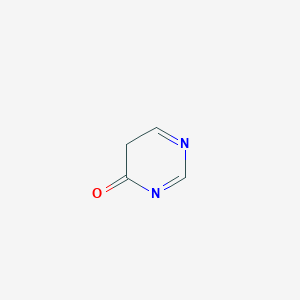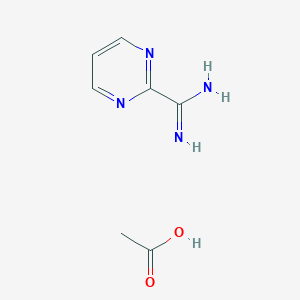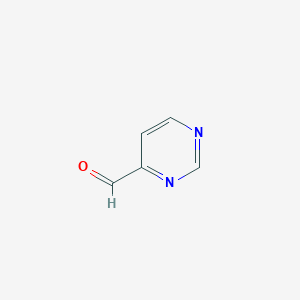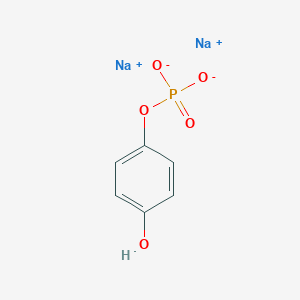
Sodium 4-hydroxyphenyl phosphate
Descripción general
Descripción
Sodium 4-hydroxyphenyl phosphate is an organic compound with the molecular formula C6H5Na2O5P. It is a sodium salt of 4-hydroxyphenyl phosphate and is commonly used in various biochemical and industrial applications. This compound is known for its role as a substrate in enzymatic reactions, particularly those involving alkaline phosphatase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenyl phosphate can be synthesized through the reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The general reaction is as follows:
4-Hydroxyphenyl phosphoric acid+Sodium hydroxide→Sodium 4-hydroxyphenyl phosphate+Water
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product .
Types of Reactions:
Oxidation: The compound can be oxidized to form quinones under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Alkaline phosphatase, aqueous medium, ambient temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products:
Hydrolysis: 4-Hydroxyphenol and inorganic phosphate.
Oxidation: Quinones.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxyphenyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Mecanismo De Acción
The primary mechanism of action of sodium 4-hydroxyphenyl phosphate involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-hydroxyphenol and inorganic phosphate. This reaction is crucial in various biochemical assays and diagnostic tests .
Comparación Con Compuestos Similares
Sodium 4-nitrophenyl phosphate: Another substrate for alkaline phosphatase, used in similar enzymatic assays.
Sodium phenyl phosphate: A simpler analogue used in biochemical studies.
Uniqueness: Sodium 4-hydroxyphenyl phosphate is unique due to its specific interaction with alkaline phosphatase, making it a valuable tool in diagnostic assays. Its hydrolysis product, 4-hydroxyphenol, is also a useful intermediate in various chemical reactions .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in their work.
Propiedades
IUPAC Name |
disodium;(4-hydroxyphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKXZZXDRGNST-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596669 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20368-79-0 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?
A1: this compound acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from this compound, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


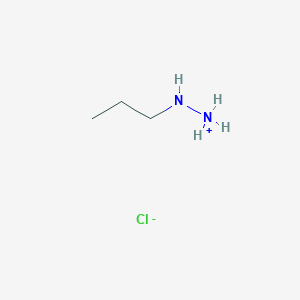
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
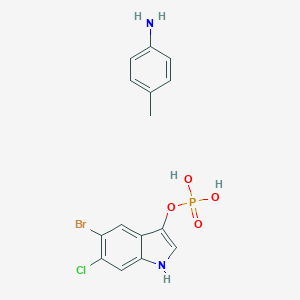
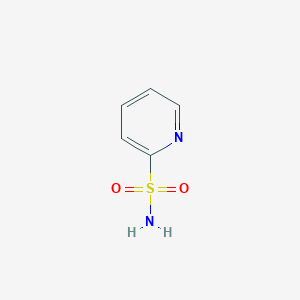
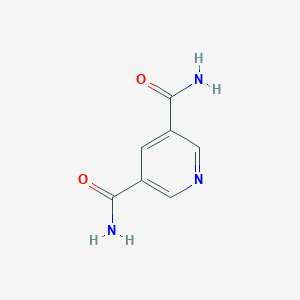
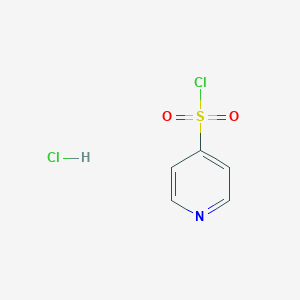
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

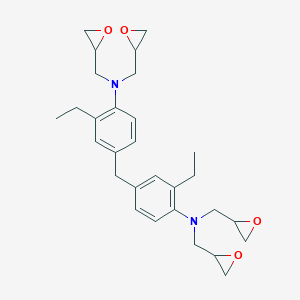
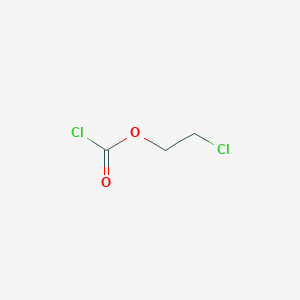
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
